molecular formula C9H14N2OS B1448422 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol CAS No. 851233-56-2

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

Cat. No. B1448422
CAS RN: 851233-56-2
M. Wt: 198.29 g/mol
InChI Key: ZZVUYAJMCLZPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol” is a compound with the CAS Number: 851233-56-2. It has a molecular weight of 198.29 . The IUPAC name for this compound is 1-(2-amino-1,3-thiazol-5-yl)cyclohexanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N2OS . The InChI code for this compound is 1S/C9H14N2OS/c10-8-11-6-7 (13-8)9 (12)4-2-1-3-5-9/h6,12H,1-5H2, (H2,10,11) .

The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Schiff bases derived from trans-pyrazolylcyclohexanol, involving a transformation process that includes 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol, are used in coordination chemistry, especially with metals like Pd, Re I, and Re V. These compounds adapt flexibly to different coordination conditions and are potential candidates for applications in enantioselective catalysis (Barz, Rauch, & Thiel, 1997).

Synthesis of Bi-Heterocycles

  • The compound has been utilized in the synthesis of novel bi-heterocycles with potential as anti-diabetic agents. These include derivatives of S-substituted acetamides, which show potent inhibitory potential against enzymes like α-glucosidase (Abbasi et al., 2020).

Microbial Hydroxylation

  • Microbial hydroxylation studies using organisms like Cunninghamella blakesleeana and Bacillus megaterium have been conducted on compounds structurally similar to this compound. These studies focus on the transformation of cycloalkylbenzoxazoles and -thiazoles (Raadt et al., 1996).

Synthesis of Unique Bi-Heterocyclic Hybrid Molecules

  • The compound is integral in the synthesis of unique bi-heterocyclic hybrid molecules, combining thiazole and oxadiazole rings. These molecules have been evaluated for their inhibition properties against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their cytotoxicity profiles (Abbasi et al., 2019).

Development of Protecting Groups

  • The related compound, 10,11-dihydro-5H-dibenzo[a, d]cyclohepten-5-yl group, has been found useful as a protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids in peptide chemistry (Pless, 1976).

Safety and Hazards

The safety information for “1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUYAJMCLZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 5
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 6
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.